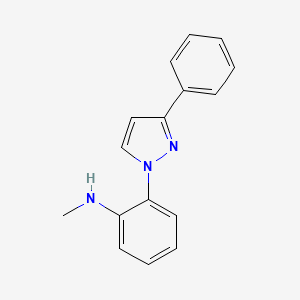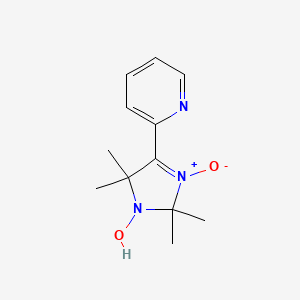
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline, also known as MPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a pyrazole ring, which is known for its biological activities.
作用機序
The mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can inhibit the proliferation of cancer cells and induce apoptosis. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can reduce inflammation and improve insulin sensitivity in diabetic mice.
実験室実験の利点と制限
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has several advantages as a research tool, including its high potency and selectivity. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is also relatively easy to synthesize and can be obtained in good yields. However, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline.
将来の方向性
There are several future directions for research on N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline. One direction is to investigate the potential applications of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in the treatment of various diseases such as cancer and diabetes. Another direction is to explore the mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and toxicity of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in vivo.
合成法
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-pyrazole-4-carboxaldehyde with N-methylaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yields and can be purified using standard techniques such as column chromatography.
科学的研究の応用
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In agriculture, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a dye and a precursor for the synthesis of other compounds.
特性
IUPAC Name |
N-methyl-2-(3-phenylpyrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-17-15-9-5-6-10-16(15)19-12-11-14(18-19)13-7-3-2-4-8-13/h2-12,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKRGOLPUZCCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)


![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)
![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)